molecular formula C11H9NO B1325464 3-Cyanophenyl cyclopropyl ketone CAS No. 898789-86-1

3-Cyanophenyl cyclopropyl ketone

Cat. No. B1325464
CAS RN: 898789-86-1
M. Wt: 171.19 g/mol
InChI Key: NWFHVVYSUPIKRL-UHFFFAOYSA-N
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Description

3-Cyanophenyl cyclopropyl ketone is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.199 . It is also known by its IUPAC name, 3-(cyclopropylcarbonyl)benzonitrile .


Synthesis Analysis

The synthesis of 3-Cyanophenyl cyclopropyl ketone involves the use of 2-Iodoxybenzoic acid (IBX) added to a solution of 3-(cyclopropyl(hydroxy)methyl)benzonitrile in ethyl acetate at room temperature, which is then stirred at 80°C for 2 hours . This reaction yields 3-(cyclopropanecarbonyl)benzonitrile .


Molecular Structure Analysis

The InChI code for 3-Cyanophenyl cyclopropyl ketone is 1S/C11H9NO/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9H,4-5H2 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Cyclopropyl ketones, including 3-Cyanophenyl cyclopropyl ketone, can undergo a variety of chemical reactions. For instance, a ring-opening cyanation reaction of cyclopropyl ketones can be used for the construction of γ-cyanoketones . This reaction merges photoredox catalysis with Lewis acid catalysis and copper catalysis to enable the selective cleavage of the carbon–carbon bonds .


Physical And Chemical Properties Analysis

3-Cyanophenyl cyclopropyl ketone is an amber oil in its physical form . More detailed physical and chemical properties such as melting point, boiling point, and density would require further investigation.

Scientific Research Applications

Synthesis of Eight-Membered Heterocycles

3-Cyanophenyl cyclopropyl ketone can be used in gold-catalyzed stereoselective (4 + 4) cycloadditions, which is a method to synthesize chiral furan/pyrrole-containing eight-membered heterocycles. This process is significant for creating complex molecular structures that are valuable in pharmaceutical research and development .

Cross-Electrophile Coupling

This compound can also be involved in nickel-catalyzed cross-electrophile coupling reactions with unactivated primary alkyl chlorides to produce γ-alkyl ketones. Such reactions are crucial for constructing carbon-carbon bonds, which are foundational in organic synthesis .

Cyclopropane Cycloaddition Reactions

Cyclopropyl ketones, including 3-Cyanophenyl cyclopropyl ketone, may be applied in various cycloaddition reactions. These reactions are useful for generating novel functionalized cyclopropanes, which have applications ranging from materials science to the synthesis of biologically active molecules .

Future Directions

The use of 3-Cyanophenyl cyclopropyl ketone in chemical reactions, particularly in the construction of γ-cyanoketones, represents a significant area of interest in organic chemistry . Future research may focus on expanding the types of reactions this compound can participate in, as well as improving the efficiency and selectivity of these reactions.

properties

IUPAC Name

3-(cyclopropanecarbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFHVVYSUPIKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642488
Record name 3-(Cyclopropanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanophenyl cyclopropyl ketone

CAS RN

898789-86-1
Record name 3-(Cyclopropanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The key intermediate 3-(Cyclopropanecarbonyl)benzonitrile was prepared as follows; a) Cyclopropylmagnesium bromide (1M in THF, 6 ml, 6 mmol) was added to a solution of 3-formylbenzonitrile in THF (12 ml) at −78° C. and stirred at 0° C. for 5 hours. The reaction was quenched with saturated NH4Cl solution (30 ml), extracted with EtOAc, washed with water (×2) and brine, dried (MgSO4) and evaporated under reduced pressure. The residue was purified by column chromatography on silica (EtOAc/Hexanes 20/80-50/50) to give 3-(cyclopropyl(hydroxy)methyl)benzonitrile (778 mg, 91%). b) 2-Iodoxybenzoic acid (IBX) was added to a solution of 3-(cyclopropyl(hydroxy)methyl)benzonitrile (171 mg, 1 mmol) in EtOAc (5 ml) at room temperature and stirred at 80° C. for 2 hours. After cooling to 0° C., the precipitated materials were filtered off and washed with EtOAc (3 ml×2), then the filtrate was evaporated under reduced pressure. The residue was purified by column chromatography on silica (EtOAc/Hexanes 5/95-30/70) to give 3-(cyclopropanecarbonyl)benzonitrile (225 mg, 100%).
Quantity
0 (± 1) mol
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171 mg
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5 mL
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Synthesis routes and methods II

Procedure details

The key intermediate 3-(Cyclopropanecarbonyl)benzonitrile was prepared as follows; a) Cyclopropylmagnesium bromide (1M in THF, 6 ml, 6 mmol) was added to a solution of 3-formylbenzonitrile in THF (12 ml) at −78° C. and stirred at 0° C. for 5 hours. The reaction was quenched with saturated NH4Cl solution (30 ml), extracted with EtOAc, washed with water (×2) and brine, dried (MgSO4) and evaporated under reduced pressure. The residue was purified by column chromatography on silica (EtOAc/Hexanes 20/80-50/50) to give 3-(cyclopropyl(hydroxy)methyl)benzonitrile (778 mg, 91%). b) 2-Iodoxybenzoic acid (IBX) was added to a solution of 3-(cyclopropyl(hydroxy)methyl)benzonitrile (171 mg, 1 mmol) in EtOAc (5 ml) at room temperature and stirred at 80° C. for 2 hours. After cooling to 0° C., the precipitated materials were filtered off and washed with EtOAc (3 ml×2), then the filtrate was evaporated under reduced pressure. The residue was purified by column chromatography on silica (EtOAc/Hexanes 5/95-30/70) to give 3-(cyclopropanecarbonyl)benzonitrile (225 mg, 100%).
Quantity
6 mL
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reactant
Reaction Step One
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0 (± 1) mol
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12 mL
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